1-phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Description
1-Phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based heterocyclic compound characterized by a pyrazole core substituted with a phenyl group at position 1, an isopropyl group (propan-2-yl) at position 3, and a carboxamide moiety linked to a pyridin-4-yl group at position 3. This structure confers unique physicochemical properties, including lipophilicity (enhanced by the isopropyl group) and hydrogen-bonding capacity (via the carboxamide and pyridine groups), which are critical for interactions with biological targets.
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-N-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13(2)16-12-17(18(23)20-14-8-10-19-11-9-14)22(21-16)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAICGYWNNKTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring. This is followed by the introduction of the phenyl and pyridinyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Phenyl vs. Fluorophenyl/Methoxyphenyl: The phenyl group in the target compound contributes to aromatic stacking interactions, whereas fluorophenyl (e.g., in ) increases metabolic stability and lipophilicity.
- Isopropyl (Propan-2-yl): This branched alkyl group increases steric bulk and lipophilicity compared to smaller substituents like methyl or polar groups (e.g., cyanomethyl in ). This may improve membrane permeability but reduce solubility.
- Pyridin-4-yl Carboxamide : The pyridine ring facilitates hydrogen bonding and π-π interactions, similar to compounds in . However, replacing pyridine with thiophene (e.g., ) introduces sulfur-based interactions, altering target selectivity.
Pharmacological Potential Relative to Analogs
- Anti-Inflammatory Activity : The target compound’s pyridin-4-yl carboxamide mirrors the structure of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, which showed superior anti-inflammatory activity to diclofenac . The isopropyl group may further modulate COX-2 inhibition.
- Anticancer Potential: Darolutamide’s success as a pyrazole-carboxamide derivative highlights the scaffold’s relevance in oncology . The target compound’s pyridine moiety could interact with kinase domains, though its isopropyl group may require optimization for solubility.
- Antimicrobial Applications : Compounds with nitrofuran substituents (e.g., ) exhibit strong antimicrobial activity. While the target lacks such groups, its carboxamide and pyridine may target bacterial enzymes.
Biological Activity
1-Phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| LogP | 3.068 |
| Density | 1.099 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. Notably, pyrazole derivatives have been documented to exhibit inhibitory effects on various kinases, particularly p38 MAPK, which plays a crucial role in inflammatory responses .
Antioxidant Activity
Research indicates that pyrazole derivatives, including 1-phenyl-3-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, demonstrate significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative damage in cells. A study highlighted that certain pyrazole derivatives showed remarkable inhibition of 15-lipoxygenase (15-LOX), an enzyme involved in the production of pro-inflammatory mediators .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cells, suggesting its potential use in treating inflammatory diseases .
Study 1: Inhibition of p38 MAPK
A recent study evaluated the effectiveness of various pyrazole derivatives on p38 MAPK inhibition. The compound exhibited an IC50 value of 53 nM, indicating potent inhibition compared to other tested compounds . This suggests that it may be beneficial in conditions where p38 MAPK is implicated, such as rheumatoid arthritis.
Study 2: Antioxidant Evaluation
In another study focusing on antioxidant activity, the compound was tested alongside standard antioxidants like ascorbic acid. The results indicated that it significantly reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in treated rats, demonstrating its effectiveness as an antioxidant agent .
Q & A
Q. Common Pathways :
Multi-step condensation : Starting from phenylhydrazine and β-keto esters to form the pyrazole ring.
Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to attach the pyridin-4-yl carboxamide group.
Q. Critical Parameters :
- Temperature : Microwave-assisted synthesis (e.g., 80–100°C) improves reaction efficiency .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
Q. Yield Optimization :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Q. SAR Design :
Q. Methodology :
- Synthesize analogs with substituent variations (e.g., pyridin-3-yl vs. pyridin-4-yl).
- Evaluate activity via in vitro assays (e.g., IC50 against cancer cell lines) .
Advanced: How can contradictory data in biological assays be systematically resolved?
Q. Common Contradictions :
- Discrepancies in IC50 values due to assay conditions (e.g., serum concentration, cell line variability).
Q. Resolution Strategies :
Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers.
Validate Targets : Employ CRISPR knockouts or siRNA silencing to confirm specificity .
Control Variables : Replicate studies under inert atmospheres to prevent oxidation of sensitive groups .
Basic: What analytical techniques are essential for characterizing this compound?
Q. Key Methods :
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H-NMR: δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₈H₁₉N₃O: 293.15 g/mol).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Q. Workflow :
Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 1M17).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
Validation :
Compare predictions with experimental SPR (surface plasmon resonance) data .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Challenges :
- Low yields in amide coupling steps.
- Purification difficulties due to polar byproducts.
Q. Solutions :
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for high-purity batches .
- Tagged Intermediates : Use fluorous-tagged reagents for easier separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
